molecular formula C10H12O3S B2399370 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde CAS No. 63624-30-6

4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde

Cat. No.: B2399370
CAS No.: 63624-30-6
M. Wt: 212.26
InChI Key: ZCLXCLRRCZYOTJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde is a high-purity benzaldehyde derivative supplied for chemical research and development. This compound, with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol, serves as a versatile synthetic intermediate . Its structure, featuring dimethoxy and methylsulfanyl functional groups, makes it a valuable precursor in organic synthesis, particularly for exploring novel chemical entities. Researchers utilize this benzaldehyde in the synthesis of complex molecules for pharmaceutical and material science applications. The compound is intended for use in a controlled laboratory environment by qualified personnel. Handling should only occur in a chemical fume hood, and personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, must be worn . For optimal stability, the product should be stored in a cool, dark place, sealed in a dry container . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use.

Properties

IUPAC Name

4,5-dimethoxy-2-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-12-8-4-7(6-11)10(14-3)5-9(8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXCLRRCZYOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde typically involves the introduction of methoxy and methylsulfanyl groups onto a benzaldehyde precursor. One common method includes the methylation of 4,5-dihydroxybenzaldehyde followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide, and thiolating agents like methylthiol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: 4,5-Dimethoxy-2-(methylsulfanyl)benzoic acid.

    Reduction: 4,5-Dimethoxy-2-(methylsulfanyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(methylsulfanyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The methoxy and methylsulfanyl groups may also contribute to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Biological Notes Reference
4,5-Dimethoxy-2-(pyrrol-1-yl)benzaldehyde Pyrrolyl C₁₃H₁₅NO₃ 245.27 Reduced electrophilicity at the aldehyde due to electron-donating methoxy groups; lower reaction yields.
4,5-Dimethoxy-2-(1-phenylethenyl)benzaldehyde Phenylethenyl C₁₇H₁₆O₃ 268.11 Aldehyde proton at δ 9.92 (¹H NMR); conjugated system enhances stability.
4,5-Dimethoxy-2-(naphthalen-1-yl)benzaldehyde Naphthyl C₁₉H₁₆O₃ 292.33 Used in pallada-electrocatalyzed C–H activation (60% yield); bulkiness impacts reaction efficiency.
4,5-Dimethoxy-2-(3-methoxyprop-1-yn-1-yl)benzaldehyde Propargyl ether C₁₃H₁₄O₄ 234.25 Synthesized via Sonogashira coupling (87% yield); aldehyde proton at δ 10.38 (¹H NMR).
4,5-Dimethoxy-2-(prop-1-en-2-yl)benzaldehyde Isopropenyl C₁₂H₁₄O₃ 206.19 Aldehyde proton at δ 10.07 (¹H NMR); synthesized via Suzuki coupling (81% yield).
4,5-Dimethoxy-2-[methoxy(phenyl)methyl]benzaldehyde Methoxy(phenyl)methyl C₁₈H₂₀O₄ 300.35 Requires specific alkylation conditions; steric hindrance affects synthetic pathways.
Chalcone-based sulfonohydrazides 3-Oxo-3-phenylprop-1-en-1-yl C₁₈H₁₇NO₅S 367.39 Exhibits antimicrobial activity; conjugation enhances biological interactions.

Key Comparative Analysis

Electronic Effects

  • Methylsulfanyl vs. Methoxy/Pyrrolyl: The methylsulfanyl group is a moderate electron donor via sulfur’s lone pairs, less electron-withdrawing than pyrrolyl substituents. This enhances the electrophilicity of the aldehyde compared to 4,5-Dimethoxy-2-(pyrrol-1-yl)benzaldehyde, which shows reduced reactivity in imine formation .
  • Conjugated Systems : Phenylethenyl and chalcone substituents (e.g., in and ) introduce extended conjugation, stabilizing intermediates and altering UV/fluorescence properties.

Steric Effects

  • Bulky groups like naphthyl () or methoxy(phenyl)methyl () reduce reaction efficiency due to steric hindrance. The methylsulfanyl group, being compact, allows higher yields in palladium-catalyzed reactions .

Spectroscopic Comparison

Compound Aldehyde Proton (δ, ppm) ¹³C NMR (Carbonyl, δ ppm) Key Spectral Features
Target Compound Not reported Not reported IR: C=O stretch ~1679 cm⁻¹ (similar to )
4,5-Dimethoxy-2-(1-phenylethenyl)benzaldehyde 9.92 190.78 Phenylethenyl carbons at δ 140.73–145.10
4,5-Dimethoxy-2-(3-methoxyprop-1-yn-1-yl)benzaldehyde 10.38 190.8 Propargyl carbons at δ 108.46–119.0

Q & A

Q. How can I design a multi-step synthesis protocol for 4,5-dimethoxy-2-(methylsulfanyl)benzaldehyde?

  • Methodological Answer : A common approach involves alkylation and nucleophilic substitution reactions. Starting with precursors like 4,5-dimethoxy-2-bromobenzaldehyde, substitute the bromide with methylsulfanyl groups using reagents such as sodium hydride or potassium carbonate under reflux in solvents like DMF or ethanol . Critical steps include controlling reaction temperature to avoid over-alkylation and ensuring anhydrous conditions to prevent hydrolysis. Purification typically involves silica gel chromatography (e.g., petroleum ether:EtOAc = 8:1) .
  • Key Challenges :
  • Competing side reactions (e.g., oxidation of sulfide to sulfoxide).
  • Low yields due to steric hindrance from methoxy groups.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm substitution patterns (e.g., singlet for aldehyde proton at ~10.38 ppm) and methoxy/methylsulfanyl groups .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Chromatography : Monitor reaction progress via TLC (silica gel, UV visualization).
  • Elemental Analysis : Verify purity and stoichiometry .

Q. How do methoxy and methylsulfanyl groups influence physicochemical properties?

  • Methodological Answer :
  • LogP/LogD : The methylsulfanyl group increases lipophilicity (LogP ~1.84), while methoxy groups contribute to hydrogen bonding (polar surface area ~30.49 Ų) .
  • Solubility : Limited aqueous solubility (use DMSO or ethanol for in vitro assays).
  • Stability : Susceptible to oxidation; store under inert gas at 0–6°C .

Advanced Research Questions

Q. How can conflicting NMR data for intermediates be resolved during synthesis?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-methoxy-2-methylbenzaldehyde derivatives) .
    • Case Study :
      Discrepancies in methylsulfanyl proton integration may arise from incomplete substitution; repeating the reaction with excess methylthiolate can resolve this .

Q. What computational tools predict receptor binding affinity for this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screen against targets like I1-imidazoline receptors or serotonin receptors (5-HT2A/2C) using the compound’s 3D structure (PubChem SID/CID) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • SAR Insights : The methylsulfanyl group may enhance hydrophobic interactions, while methoxy groups modulate selectivity .

Q. How do reaction conditions impact yield in Sonogashira coupling involving this compound?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI with DBU as a base in THF.
  • Temperature Control : Maintain 60–70°C to balance reaction rate and catalyst stability.
  • Substrate Ratios : A 1.5:1 ratio of alkyne to aryl halide minimizes homocoupling byproducts .
    • Data Contradiction :
      Lower yields reported in polar solvents (DMF) vs. THF due to catalyst poisoning; solvent screening is critical .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Methodological Answer :
  • Receptor Panels : Screen against 5-HT2A/2C, α-adrenergic, and I1-imidazoline receptors to identify selectivity .
  • Functional Assays : Use calcium flux or cAMP assays to distinguish agonist/antagonist activity.
  • Metabolite Profiling : LC-MS/MS to detect sulfoxide derivatives that may exhibit unintended activity .

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